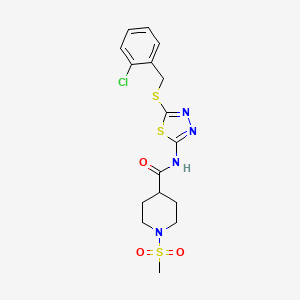![molecular formula C24H20FNO4 B2895739 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid CAS No. 2470439-75-7](/img/structure/B2895739.png)
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is also known as Fmoc-p-Bz-Phe-OH, (S)-3- (4-Benzoyl-phenyl)-2- (9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, or 4-Benzoyl-N- [ (9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine .
Molecular Structure Analysis
The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group, a benzoyl group, and a phenylalanine group . The presence of these groups gives the compound its unique properties and reactivity.Scientific Research Applications
Hydroxy-Group Protection
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of fluorenylmethoxycarbonyl, is utilized for protecting hydroxy-groups in synthesis processes. This group can be conveniently removed while maintaining the stability of other base-labile protecting groups, demonstrating its utility in the synthesis of complex molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Cross-Coupling and Methylation
- A study developed meta-C–H arylation and methylation methods for 3-phenylpropanoic acid and phenolic derivatives. This technique, using a nitrile template, facilitates cross-coupling of C–H bonds with organoborons, indicating potential applications in organic synthesis (Wan et al., 2013).
Fluorescent pH Sensing
- A heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) was synthesized, showing potential as a fluorescent pH sensor. This sensor can switch emission states in response to protonation and deprotonation, suggesting applications in detecting acidic and basic organic vapors (Yang et al., 2013).
Solid Phase Synthesis
- New linkers for solid phase synthesis, based on 9-H-fluoren-9-ol and 9-hydroxy-9H-fluoren-9-yl-phenoxy pentanoic acid, have been developed. These linkers demonstrate higher acid stability compared to standard resins, indicating their potential in facilitating more efficient solid phase syntheses (Bleicher, Lutz, & Wuethrich, 2000).
Fluorescent Sensing of Protons and Water
- Novel fluorophores capable of sensing protons and water were designed and developed. Their photophysical properties were investigated in different solvents, revealing potential applications in environmental sensing and molecular diagnostics (Ooyama, Egawa, & Yoshida, 2009).
Peptide Synthesis
- The use of Fmoc amino acids in solid phase peptide synthesis has been significantly advanced. The versatility of this methodology allows for the synthesis of biologically active peptides and proteins, showcasing its critical role in bioorganic chemistry (Fields & Noble, 2009).
properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-22(23(27)28)13-15-9-11-16(12-10-15)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJISGIVIFXDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)


![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)